

# Spectroscopic Profile of 3,4-Difluoro-2-methylbenzoic Acid: A Technical Overview

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## Compound of Interest

Compound Name: 3,4-Difluoro-2-methylbenzoic acid

Cat. No.: B130253

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Introduction:

**3,4-Difluoro-2-methylbenzoic acid**, a fluorinated aromatic carboxylic acid, holds significant interest within pharmaceutical and materials science research. Its structural motifs are pertinent to the development of novel therapeutic agents and advanced polymers. This technical guide provides a summary of its key physicochemical properties and outlines the standard experimental protocols for acquiring its spectroscopic data. While exhaustive experimental spectra for this specific molecule are not readily available in public databases, this document furnishes predicted spectral characteristics based on analogous compounds and established principles of spectroscopy.

## Core Physicochemical Data

A summary of the essential physical and chemical properties of **3,4-Difluoro-2-methylbenzoic acid** is presented below.

Property	Value	Reference
CAS Number	157652-31-8	[1]
Molecular Formula	C <sub>8</sub> H <sub>6</sub> F <sub>2</sub> O <sub>2</sub>	[1]
Molecular Weight	172.13 g/mol	[1]
Melting Point	152-156 °C	[1]
Appearance	White to pale-yellow or gray powder	
Purity	Typically >97%	

## Predicted Spectroscopic Data and Interpretation

Due to the limited availability of published experimental spectra for **3,4-Difluoro-2-methylbenzoic acid**, the following sections provide predicted data based on the analysis of structurally similar compounds and established spectroscopic principles.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (Proton NMR):

The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic protons, the methyl group protons, and the acidic proton of the carboxylic acid.

- Aromatic Region (δ 7.0-8.0 ppm): Two signals are expected for the two aromatic protons. The fluorine substituents will cause complex splitting patterns (doublets of doublets or triplets).
- Methyl Protons (δ 2.2-2.5 ppm): A singlet corresponding to the three protons of the methyl group is expected in this region.
- Carboxylic Acid Proton (δ 10.0-13.0 ppm): A broad singlet characteristic of a carboxylic acid proton, which is often exchangeable with D<sub>2</sub>O.

<sup>13</sup>C NMR (Carbon-13 NMR):

The  $^{13}\text{C}$  NMR spectrum will provide insights into the carbon framework of the molecule.

- **Carbonyl Carbon ( $\delta$  165-175 ppm):** The carboxylic acid carbonyl carbon will appear as a singlet in this downfield region.
- **Aromatic Carbons ( $\delta$  110-160 ppm):** Six distinct signals are expected for the aromatic carbons, with their chemical shifts and splitting patterns influenced by the fluorine and methyl substituents. The carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants.

## Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational modes of the carboxylic acid and the substituted benzene ring.

Functional Group	Expected Wavenumber ( $\text{cm}^{-1}$ )	Intensity
O-H Stretch (Carboxylic Acid)	3300-2500	Broad
C-H Stretch (Aromatic)	3100-3000	Medium
C-H Stretch (Methyl)	2980-2850	Medium
C=O Stretch (Carboxylic Acid)	1710-1680	Strong
C=C Stretch (Aromatic)	1600-1450	Medium-Strong
C-F Stretch	1250-1000	Strong
O-H Bend	1440-1395	Medium
C-O Stretch	1320-1210	Medium

## Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to yield a molecular ion peak and characteristic fragmentation patterns.

- **Molecular Ion ( $\text{M}^+$ ):** A peak at  $m/z = 172$ , corresponding to the molecular weight of the compound.

- Key Fragmentation Pathways:
  - Loss of a hydroxyl radical (-OH, M-17) to give a fragment at  $m/z = 155$ .
  - Loss of a carboxyl group (-COOH, M-45) to give a fragment at  $m/z = 127$ .
  - Further fragmentation of the aromatic ring.

## Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for solid aromatic carboxylic acids like **3,4-Difluoro-2-methylbenzoic acid**.

### NMR Spectroscopy

Sample Preparation:

- Weigh approximately 5-10 mg of the solid sample.
- Dissolve the sample in a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ , or  $\text{Acetone-d}_6$ ) in an NMR tube. The choice of solvent can affect the chemical shifts, particularly for the acidic proton.
- Ensure complete dissolution; gentle warming or sonication may be applied if necessary.

Instrument Parameters (Typical for a 400 MHz Spectrometer):

- $^1\text{H}$  NMR:
  - Pulse Program: Standard single-pulse experiment.
  - Number of Scans: 16-64 (signal-to-noise dependent).
  - Relaxation Delay: 1-2 seconds.
  - Spectral Width: 0-15 ppm.
- $^{13}\text{C}$  NMR:

- Pulse Program: Proton-decoupled experiment.
- Number of Scans: 1024 or more (due to the low natural abundance of  $^{13}\text{C}$ ).
- Relaxation Delay: 2-5 seconds.
- Spectral Width: 0-200 ppm.

## Infrared (IR) Spectroscopy

### Sample Preparation (KBr Pellet Method):

- Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

### Instrument Parameters (FT-IR):

- Spectral Range: 4000-400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$ .
- Number of Scans: 16-32.
- A background spectrum of the empty sample compartment should be recorded prior to sample analysis.

## Mass Spectrometry

### Sample Introduction and Ionization (EI-MS):

- Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe.
- Heat the probe to vaporize the sample into the ion source.

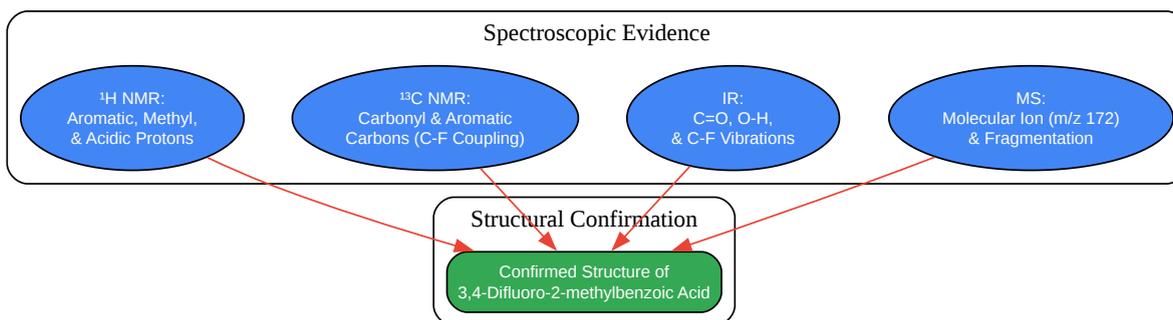
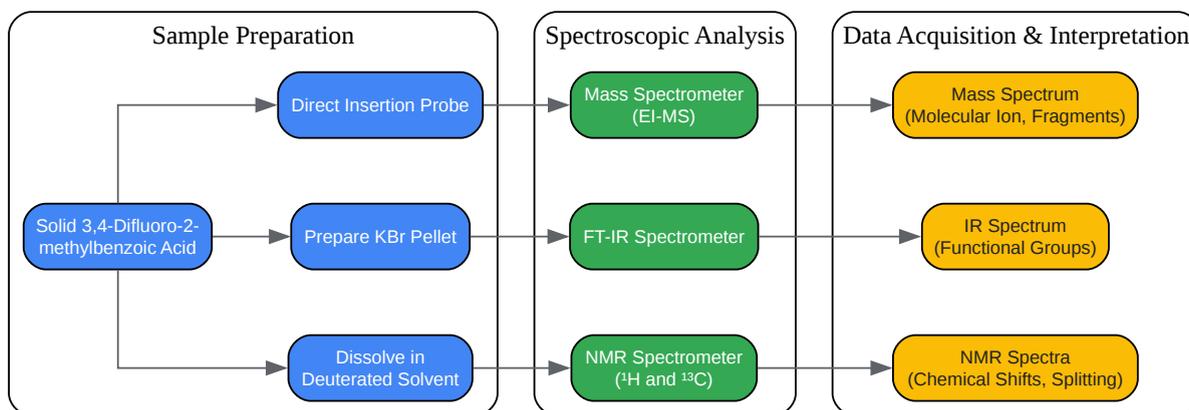
- Bombard the gaseous molecules with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.

Data Acquisition:

- Mass Range: Scan a suitable mass-to-charge ( $m/z$ ) range, for example,  $m/z$  40-300, to detect the molecular ion and key fragments.
- The resulting mass spectrum will be a plot of relative ion abundance versus  $m/z$ .

## Workflow and Visualization

The general workflow for the spectroscopic analysis of **3,4-Difluoro-2-methylbenzoic acid** can be visualized as follows:



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**References**

- 1. 3,4-Difluoro-2-methylbenzoic acid | lookchem [lookchem.com]

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